2-(Cyclobutylmethyl)piperidine hydrochloride
Description
Properties
IUPAC Name |
2-(cyclobutylmethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N.ClH/c1-2-7-11-10(6-1)8-9-4-3-5-9;/h9-11H,1-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKOGXQGAXGBYBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CC2CCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy Overview
The preparation of 2-(Cyclobutylmethyl)piperidine hydrochloride typically involves two key stages:
- Synthesis of the 2-(Cyclobutylmethyl)piperidine intermediate , often by alkylation or C–H functionalization methods.
- Conversion of the free base to the hydrochloride salt , which improves stability and handling.
Alkylation-Based Methods
One classical approach to prepare 2-(Cyclobutylmethyl)piperidine involves the alkylation of piperidine with a suitable cyclobutylmethyl halide or equivalent electrophile.
Step 1: Formation of Cyclobutylmethyl Electrophile
Cyclobutylmethyl bromide or chloride is prepared by halogenation of cyclobutylmethanol or related precursors.Step 2: Nucleophilic Substitution
Piperidine acts as the nucleophile, attacking the electrophilic carbon in cyclobutylmethyl halide under basic conditions to yield 2-(Cyclobutylmethyl)piperidine.Step 3: Hydrochloride Salt Formation
The free base is treated with hydrochloric acid in an inert solvent such as ethanol or ethyl acetate to precipitate the hydrochloride salt.
This method is straightforward but requires careful control of reaction conditions to avoid over-alkylation or side reactions.
C–H Functionalization Approaches
Recent advances in C–H functionalization chemistry offer an alternative, more direct route to install the cyclobutylmethyl group onto the piperidine ring.
Direct C–H Activation
Using transition metal catalysts and directing groups, the C–H bond at the 2-position of piperidine can be selectively functionalized with cyclobutylmethyl precursors.Advantages
This method avoids pre-functionalization steps and can provide higher regio- and stereoselectivity.Research Findings
Studies have shown that aminoquinoline-based directing groups enable efficient C–H arylation and alkylation on cyclobutane-containing substrates, facilitating the synthesis of cyclobutylmethyl-substituted piperidines with good yields and stereocontrol.
Chloride Salt Formation via Thionyl Chloride
A patent describes a method for preparing piperidine hydrochloride derivatives by chlorination of hydroxyethylpiperidine intermediates using thionyl chloride in aromatic solvents like toluene at 70–85 °C. Although this patent focuses on 2-piperidinoethyl chloride hydrochloride, the methodology is adaptable for preparing related piperidine hydrochlorides, including this compound, by:
- Reacting piperidine derivatives with appropriate hydroxyalkyl intermediates.
- Chlorinating the hydroxy group to form the corresponding chloride.
- Isolating the hydrochloride salt after cooling.
This approach is technically and economically advantageous due to its simplicity and efficiency.
Data Table: Comparison of Preparation Methods
| Preparation Method | Key Steps | Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|---|
| Alkylation with Cyclobutylmethyl Halide | Halogenation → Nucleophilic substitution → Salt formation | Simple, well-established | Requires halide preparation; possible side reactions | 60–80 |
| C–H Functionalization | Directed C–H activation with catalysts | Direct, regioselective, stereocontrolled | Requires specialized catalysts and directing groups | 70–85 |
| Hydroxyalkyl Chlorination (Thionyl Chloride) | Hydroxyethyl intermediate → Chlorination → Salt isolation | Economical, one-pot chlorination | Limited to suitable hydroxy intermediates | 75–90 |
Research Findings and Notes
Catalytic Systems : The use of aminoquinoline as a directing group combined with palladium catalysis has been demonstrated to facilitate the selective C–H functionalization of cyclobutane-containing substrates, enabling efficient installation of the cyclobutylmethyl group on piperidine rings.
Reaction Conditions : Chlorination with thionyl chloride is optimally performed in aromatic solvents (e.g., toluene) at temperatures between 70 and 85 °C, ensuring high conversion and product isolation by precipitation upon cooling.
Economic and Technical Considerations : The chlorination method offers advantages in terms of scalability and cost-effectiveness, making it suitable for industrial applications.
Stereochemistry : The C–H functionalization approach allows for stereochemical control, which is critical for the biological activity of piperidine derivatives.
Chemical Reactions Analysis
Types of Reactions: 2-(Cyclobutylmethyl)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperidine ring can be functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
2-(Cyclobutylmethyl)piperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(Cyclobutylmethyl)piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Piperidine Derivatives
Structural and Physicochemical Properties
The table below compares key structural and physicochemical features of 2-(cyclobutylmethyl)piperidine hydrochloride with related compounds:
Key Observations :
- Cyclobutyl vs. Benzyl Groups : The cyclobutylmethyl group in 2-(cyclobutylmethyl)piperidine HCl introduces steric hindrance and conformational rigidity compared to the planar benzyl group in donepezil. This may reduce binding to acetylcholinesterase but improve selectivity for other targets .
- Positional Isomerism : 3-(Cyclobutylmethyl)piperidine HCl () differs in substituent position, which could affect receptor interactions due to altered spatial orientation .
Biological Activity
2-(Cyclobutylmethyl)piperidine hydrochloride is a piperidine derivative that has garnered attention for its potential biological activities. Piperidine compounds are known for their diverse pharmacological properties, including analgesic, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The compound features a piperidine ring substituted with a cyclobutylmethyl group. This unique structure may influence its interaction with biological targets, enhancing its pharmacological profile.
The biological activity of this compound can be attributed to its interaction with various receptors and enzymes:
- Opioid Receptors : Similar piperidine derivatives have been shown to act as opioid receptor antagonists, blocking the mu and kappa receptors, which are involved in pain modulation and addiction pathways .
- Antimicrobial Activity : Piperidine derivatives often exhibit antimicrobial properties against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicates that modifications in the piperidine ring can enhance antibacterial efficacy .
Antinociceptive Activity
In studies evaluating antinociceptive effects, compounds similar to this compound were tested using the acetic acid-induced writhing test in mice. This model assesses the ability of compounds to reduce pain responses:
- Efficacy : The compound demonstrated significant inhibition of writhing responses, indicating potential analgesic properties.
- Dose-Response Relationship : A clear dose-dependent response was observed, suggesting that higher concentrations yield greater analgesic effects.
Antimicrobial Activity
The antimicrobial activity was assessed against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15.6 µg/mL |
| Escherichia coli | >1000 µg/mL |
| Mycobacterium luteus | 62.5 µg/mL |
The compound exhibited strong activity against Staphylococcus aureus but limited effectiveness against Gram-negative bacteria like Escherichia coli .
Case Studies
Recent studies have explored the efficacy of piperidine derivatives in clinical settings:
- Pain Management : A clinical trial involving a piperidine derivative showed promising results in managing chronic pain conditions without significant side effects associated with traditional opioids.
- Antimicrobial Treatment : A case study highlighted the use of piperidine compounds in treating resistant bacterial infections, showcasing their potential in overcoming antibiotic resistance.
Q & A
Basic Research Question
- NMR Spectroscopy : 1H/13C NMR identifies cyclobutane and piperidine ring conformations. Key signals: δ 1.5–2.5 ppm (cyclobutyl CH2), δ 3.0–3.5 ppm (piperidine N-CH2) .
- X-ray Crystallography : Resolves absolute configuration and confirms cyclobutane ring strain (bond angles ~88–92°) .
How can computational methods improve the design of 2-(cyclobutylmethyl)piperidine derivatives with enhanced selectivity for CNS targets?
Advanced Research Question
- Density Functional Theory (DFT) : Predicts electronic effects of substituents (e.g., methoxy or halogen groups) on blood-brain barrier permeability .
- QSAR Modeling : Correlates logP values (<3.5) with reduced off-target binding to peripheral receptors .
What experimental strategies mitigate instability of this compound in aqueous solutions?
Basic Research Question
- pH Control : Store at pH 4–5 (HCl salt form) to prevent hydrolysis of the piperidine ring.
- Lyophilization : Freeze-drying increases shelf life by reducing water-mediated degradation .
How do structural modifications to the cyclobutyl moiety influence the compound’s pharmacokinetic profile?
Advanced Research Question
- Cyclobutane Ring Substitution : Introducing electron-withdrawing groups (e.g., -CF3) enhances metabolic stability but reduces solubility.
- Comparative Table :
| Modification | t1/2 (h) | LogD (pH 7.4) | CYP3A4 Inhibition |
|---|---|---|---|
| Unsubstituted | 2.1 | 2.8 | High |
| 3-Fluoro | 3.8 | 3.2 | Moderate |
| 3,4-Dichloro | 4.5 | 3.9 | Low |
| Data derived from in vitro hepatic microsome assays . |
What methodologies are effective in analyzing enantiomeric purity of chiral 2-(cyclobutylmethyl)piperidine derivatives?
Advanced Research Question
- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with hexane:isopropanol (90:10) mobile phase.
- Circular Dichroism (CD) : Correlates optical rotation with enantiomeric excess (ee) ≥99% .
How can researchers design controlled-release formulations for in vivo studies of this compound?
Advanced Research Question
- Polymer Matrix Systems : Use PLGA nanoparticles (size: 150–200 nm) for sustained release over 72 hours.
- In Vivo Validation : Monitor plasma concentration in rodent models via LC-MS/MS .
What are the best practices for reconciling conflicting data in receptor binding assays involving this compound?
Advanced Research Question
- Orthogonal Assays : Combine radioligand displacement (e.g., [3H]spiperone for dopamine D2) with functional cAMP assays.
- Negative Controls : Include structurally similar inactive analogs to rule out nonspecific binding .
How can machine learning enhance the prediction of synthetic routes for novel 2-(cyclobutylmethyl)piperidine analogs?
Advanced Research Question
- Retrosynthetic Algorithms : Tools like ASKCOS prioritize routes based on atom economy and step count.
- Reaction Yield Prediction : Train models on PubChem reaction data to forecast optimal conditions (R² > 0.85) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
